molecular formula C15H15N3O2 B11801337 7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one

7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one

Cat. No.: B11801337
M. Wt: 269.30 g/mol
InChI Key: FNEOBIBVQDDEKK-UHFFFAOYSA-N
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Description

7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a benzo[d]pyrido[2,3-b]azepine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]pyrido[2,3-b]azepine derivatives and related heterocyclic compounds. Examples include:

  • 5-(2-hydroxyethyl)-6-methyl-2-aminouracil
  • 6-oxo-7-amino-5H-pyrido[2,3-b]- and 5H-pyrimido[4,5-b][1,4]thiazines.

Uniqueness

What sets 7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one apart is its specific substitution pattern and the presence of both amino and hydroxyethyl groups. These features contribute to its unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

7-amino-5-(2-hydroxyethyl)-7H-pyrido[2,3-d][3]benzazepin-6-one

InChI

InChI=1S/C15H15N3O2/c16-13-11-5-2-1-4-10(11)12-6-3-7-17-14(12)18(8-9-19)15(13)20/h1-7,13,19H,8-9,16H2

InChI Key

FNEOBIBVQDDEKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(N=CC=C3)N(C(=O)C(C2=C1)N)CCO

Origin of Product

United States

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